molecular formula C10H10F2N2 B13686261 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Katalognummer: B13686261
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: MRGIKSOVTDWGFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a difluorophenyl group and a dihydroimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-difluoroaniline with acetone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Imidazole derivatives with additional functional groups.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Compounds with modified phenyl groups.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 3,4-Difluorophenylboronic acid
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine

Uniqueness

2-(3,4-Difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the difluorophenyl group and the dihydroimidazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C10H10F2N2

Molekulargewicht

196.20 g/mol

IUPAC-Name

2-(3,4-difluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10F2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI-Schlüssel

MRGIKSOVTDWGFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN=C(N1)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.